Yemuoside YM12
Description
Structure
2D Structure
Properties
CAS No. |
125239-12-5 |
|---|---|
Molecular Formula |
C52H82O21 |
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-38(61)33(56)24(42(64)72-45)20-66-43-39(62)37(60)35(58)28(19-53)69-43)17-16-50(6)25(26(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-46-41(34(57)27(54)21-67-46)71-44-40(63)36(59)32(55)23(2)68-44/h8,23-24,26-46,53-64H,1,9-21H2,2-7H3 |
InChI Key |
XBURTOCWRDWUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O |
Synonyms |
28-O-glucopyranosyl-(1-6)-glucopyranosyl 3-O-rhamnopyranosyl-(1-2)-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid yemuoside YM(12) yemuoside YM12 |
Origin of Product |
United States |
Advanced Research on Isolation, Structural Elucidation, and Biosynthesis of Yemuoside Ym 12
Methodologies for Extraction and Primary Isolation from Natural Sources
The journey from a natural source to a pure compound involves sophisticated extraction and isolation protocols. The initial step is typically the extraction of metabolites from the plant material. Common methods involve the use of organic solvents to efficiently extract a wide range of compounds. nih.gov
For saponins (B1172615) like Yemuoside YM(12), established techniques such as the Folch method, which uses a chloroform (B151607) and methanol (B129727) mixture, are effective in separating lipids and other metabolites based on their polarity. nih.gov An alternative, the Bligh-Dyer method, also utilizes a chloroform-methanol system but with different ratios. A more modern approach involves using methyl tert-butyl ether (MTBE), which has the advantage of forming a less dense organic phase, simplifying the collection of the lipid-containing layer. nih.gov Following the initial crude extraction, a primary purification step such as solid-phase extraction (SPE) is often employed. SPE can effectively fractionate the extract, enriching the concentration of target compounds like saponins and removing impurities. nih.gov
Achieving high purity for a single compound from a complex plant extract is a significant challenge that relies on the resolving power of chromatography. iipseries.org Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.
A combination of different chromatographic techniques is typically used for the isolation of nortriterpenoid saponins. ijpsjournal.com
Column Chromatography (CC): This is often the first step in separating the crude extract into simpler fractions. The stationary phase is commonly silica (B1680970) gel, and solvents of increasing polarity are used as the mobile phase to elute different compounds. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC): For finer separation, HPLC is the method of choice due to its high resolution and efficiency. mdpi.com It is well-suited for separating organic compounds. iipseries.org The process involves injecting the sample into a column with a packed stationary phase, and a liquid mobile phase moves the sample through under high pressure. mdpi.com
Preparative HPLC (Prep-HPLC): To obtain a pure compound in sufficient quantity for structural analysis and biological testing, preparative HPLC is used. It functions on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.
These techniques, often used sequentially, are indispensable for navigating the chemical complexity of plant extracts to isolate pure compounds like Yemuoside YM(12). iipseries.org
Comprehensive Spectroscopic and Chemical Methods for Structural Elucidation
Determining the exact chemical structure of a novel, complex molecule like Yemuoside YM(12) is a puzzle solved using a suite of advanced spectroscopic and chemical methods. nih.govuni-hamburg.de
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. youtube.com It provides information on the chemical environment, connectivity, and stereochemistry of every atom in a molecule. youtube.com For a complex saponin (B1150181), a variety of NMR experiments are required:
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their integrations (relative numbers), while ¹³C NMR reveals the number and types of carbon atoms.
2D NMR: To piece together the molecular framework, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry.
The table below shows representative NMR data for a related nortriterpenoid saponin, Holboelliside A, which illustrates the type of detailed information obtained from such analyses. mdpi.com
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
|---|---|---|
| Aglycone-3 | 89.1 | 3.25 (dd, 11.5, 4.5) |
| Aglycone-12 | 128.5 | 5.51 (t, 3.5) |
| Aglycone-13 | 133.5 | - |
| Aglycone-28 | 176.4 | - |
| Inner Glc-1' | 95.7 | 6.25 (d, 8.0) |
| Outer Glc-1'' | 106.1 | 4.91 (d, 8.0) |
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com For Yemuoside YM(12), this would confirm its C₅₂H₈₂O₂₁ composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule. The resulting fragmentation pattern provides valuable structural information, such as the sequence of sugar units in the glycosidic chains and the structure of the aglycone. researchgate.net
While NMR can determine the relative stereochemistry, establishing the absolute configuration of a chiral molecule requires chiroptical methods. mdpi.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light. nih.gov
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region.
Vibrational Circular Dichroism (VCD): The infrared equivalent of ECD, it measures the differential absorption of polarized IR radiation by chiral molecules. rsc.orgresearchgate.net
For complex molecules like Yemuoside YM(12) with numerous chiral centers, the experimental ECD or VCD spectrum is compared with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. kib.ac.cn
Mass Spectrometry (MS) Applications in Structure Determination
Research on Biosynthetic Pathways of Nortriterpenoid Saponins
The biosynthesis of nortriterpenoid saponins is a complex enzymatic process that starts from common isoprenoid precursors. uoa.gr While the specific pathway for Yemuoside YM(12) is not fully elucidated, the general pathway for triterpenoid (B12794562) saponins provides a well-established framework. frontiersin.org
The key steps are:
Skeleton Formation: The biosynthesis begins with the cyclization of 2,3-oxidosqualene. This reaction is a critical branch point between primary metabolism (sterol synthesis) and secondary metabolism (triterpenoid synthesis). uoa.gr Oxidosqualene cyclase (OSC) enzymes catalyze this step to form the basic triterpenoid skeleton, such as β-amyrin for the oleanane-type saponins. frontiersin.orgnih.gov
Oxidation: After the core skeleton is formed, it undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s). frontiersin.org These enzymes introduce hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone, creating a sapogenin. cabidigitallibrary.org
Glycosylation: The final step is the attachment of sugar chains to the sapogenin, a process called glycosylation. This is carried out by enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.org UGTs sequentially add sugar units to the sapogenin, creating the final complex saponin structure. This glycosylation is crucial as it increases the water solubility and significantly modulates the biological activity of the compound. frontiersin.org
Nortriterpenoids are derived from their C30 triterpenoid precursors through oxidative degradation, resulting in the loss of one or more carbon atoms. The esterification of many secondary metabolites, which can increase their water solubility, often represents one of the final steps in their biosynthesis. mdpi.com
Exploration of Semisynthetic Modifications and Analog Derivatization
While extensive research on the direct semisynthetic modification of Yemuoside YM(12) is not widely documented in publicly available literature, significant insights can be drawn from the study of its naturally occurring analogs isolated from Stauntonia species. The exploration of these structurally related compounds provides a foundational understanding of the structure-activity relationships (SAR) that govern their biological effects, offering a roadmap for future synthetic and semisynthetic endeavors.
Research into various saponins from Stauntonia chinensis and Stauntonia hexaphylla has highlighted the critical role of the glycosidic moieties and the aglycone structure in determining their bioactivity. nih.govresearchgate.netkoreascience.kr For instance, studies on oleanane-type saponins from Stauntonia hexaphylla suggest that the presence and nature of sugar units at positions C-3 and/or C-28 of the aglycone play a pivotal role in their anti-inflammatory activity. nih.gov This suggests that strategic modification of the sugar chains on Yemuoside YM(12) could modulate its efficacy.
The analysis of various yemuosides and other triterpenoid saponins from Stauntonia has allowed for the establishment of preliminary structure-activity relationships. For example, a study on nor-oleanane triterpenoids from Stauntonia brachyanthera discussed the anti-inflammatory potential of different structural types of these compounds. tandfonline.com Such comparative studies of naturally occurring analogs are instrumental in predicting which modifications on the Yemuoside YM(12) scaffold are most likely to yield derivatives with improved or altered biological profiles.
Future research will likely focus on targeted chemical modifications of the Yemuoside YM(12) molecule. Key areas for derivatization could include:
Modification of the Sugar Moieties: Altering the type, number, or linkage of the sugar units attached to the triterpene core. This could involve selective hydrolysis, glycosylation, or acylation of the existing sugar chains.
Modification of the Aglycone: Introducing or modifying functional groups on the nortriterpenoid skeleton. This could include oxidation, reduction, or the addition of various substituents to alter lipophilicity and target interaction.
The insights gained from the study of naturally occurring analogs of Yemuoside YM(12) are invaluable for guiding these synthetic efforts. A systematic approach to derivatization, coupled with robust biological screening, will be essential to unlock the full therapeutic potential of this class of compounds.
Mechanistic Elucidation: Signaling Pathways and Molecular Targets
Research on Molecular Target Identification and Validation
Identifying the direct molecular targets of Yemuoside YM12 is a crucial step in fully elucidating its mechanism of action. While much of the current research has focused on its effects on signaling pathways, pinpointing the initial binding proteins is an active area of investigation. medchemexpress.comnih.gov Computational methods, such as target prediction databases, can provide initial hypotheses. For example, predictions for compounds with similar structures can suggest potential targets and pathways, which can then be validated experimentally. nih.gov
The complexity of saponin (B1150181) molecules like this compound means they may have multiple molecular targets. scribd.com The biological activities observed, such as the modulation of AMPK and insulin (B600854) signaling, suggest that key enzymes or receptors within these pathways are likely targets. vulcanchem.commdpi.com For instance, the direct interaction with AMPK subunits or components of the insulin receptor complex could be a primary mechanism. Further research using techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays will be essential for the definitive identification and validation of the molecular targets of this compound.
Protein Interaction Studies (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS) protein binding)
Direct experimental evidence detailing the specific binding interactions of this compound with cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is not extensively documented in the current scientific literature. However, studies on extracts from plants containing this compound, such as Stauntonia hexaphylla, have shown inhibitory effects on the expression of these inflammatory enzymes. researchgate.net For instance, an ethanol (B145695) extract of S. hexaphylla leaves, in which this compound is a known constituent, was found to significantly decrease the expression of both COX-2 and iNOS in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net
Molecular docking simulations have been employed to investigate the binding mechanisms of other compounds isolated from related plants with COX-2 and iNOS, providing a theoretical framework for how these types of molecules might interact with these inflammatory proteins. researchgate.net These computational studies are valuable for predicting potential binding affinities and identifying key residues for interaction, though specific docking studies for this compound are not yet available. The interaction between iNOS and COX-2 is a critical aspect of the inflammatory response, with evidence suggesting a direct binding that can enhance COX-2 catalytic activity. jhu.edu
Receptor Binding and Modulation (e.g., Transient Receptor Potential Vanilloid 1 (TRPV1), GABA-A receptors)
The direct interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Gamma-aminobutyric acid type A (GABA-A) receptors is an area of ongoing investigation. TRPV1 is a non-selective cation channel that acts as a sensor for various noxious stimuli and is a key player in pain and inflammation. mdpi.comfrontiersin.orgmdpi.com The modulation of TRPV1 by natural compounds is a significant area of research for developing new therapeutic agents. mdpi.com
Similarly, GABA-A receptors, which are ligand-gated ion channels, are the primary mediators of fast inhibitory neurotransmission in the central nervous system. wikipedia.org The allosteric modulation of these receptors by various ligands can produce sedative and anxiolytic effects. wikipedia.org While some neurosteroids are known to bind to transmembrane domains on GABA-A receptors, specific studies detailing the binding of this compound to these receptors are not currently published. plos.org
Transcriptional and Post-Translational Regulation by Yemuoside YM(12)
The influence of this compound on transcriptional and post-translational regulation is not yet fully characterized. Transcriptional control is a fundamental process where gene expression is modulated to control cellular functions. nih.govnih.gov This regulation is critical in pathways such as hepatic lipogenesis and immune responses.
Post-translational modifications (PTMs) are crucial for regulating protein function and involve the covalent addition of functional groups to proteins after their synthesis. thermofisher.comnih.govabcam.com These modifications, which include phosphorylation, acetylation, and ubiquitination, can alter a protein's activity, localization, and interaction with other molecules. thermofisher.comabcam.comnih.gov While the general mechanisms of PTMs are well-understood, specific studies identifying the downstream transcriptional and post-translational events modulated by this compound are needed to fully elucidate its cellular effects.
Preclinical Animal Model Studies for Disease Efficacy
Evaluation of Anti-inflammatory Efficacy in In Vivo Models
The anti-inflammatory potential of compounds is often evaluated using animal models that mimic aspects of human inflammatory conditions. researchgate.net Common models include chemically induced edema, such as carrageenan-induced paw edema, which is used to assess acute inflammation. dovepress.comscielo.br In this model, the injection of carrageenan into a rodent's paw triggers an inflammatory response characterized by swelling. dovepress.comscielo.br The efficacy of a test compound is measured by its ability to reduce this swelling. dovepress.com
While specific studies focusing solely on Yemuoside YM(12) in these models are not extensively detailed in the provided results, research on total triterpenoid (B12794562) saponins (B1172615) from Stauntonia chinensis, the plant family from which Yemuoside YM(12) is derived, has demonstrated anti-inflammatory characteristics. researchgate.net For instance, studies on related compounds and extracts from similar traditional medicines show significant inhibition of paw edema. dovepress.com The anti-inflammatory effects of saponins are often attributed to their ability to modulate inflammatory mediators. dovepress.com Another model, Complete Freund's Adjuvant (CFA)-induced inflammatory pain, is used to study chronic inflammation, where related saponins have shown long-term analgesic effects, suggesting a role in mitigating chronic inflammatory pain. nih.gov
Assessment of Anti-diabetic Efficacy in Rodent Models of Type 2 Diabetes Mellitus (e.g., db/db mice)
The db/db mouse is a widely used genetic model for type 2 diabetes (T2D). These mice have a mutation in the leptin receptor gene, leading to hyperphagia (excessive eating), obesity, and sustained high blood glucose (hyperglycemia), closely mimicking the human condition. gubra.dknih.gov
Studies on the total saponins from Stauntonia chinensis (TSS), which include a variety of yemuosides, have shown significant anti-diabetic effects in db/db mice. researchgate.netnih.gov After several weeks of treatment, these saponins demonstrated the ability to lower fasting blood glucose levels. researchgate.netnih.gov For example, after 21 days, fasting blood glucose was notably reduced in mice treated with TSS compared to the untreated diabetic model group. nih.gov
Furthermore, these studies assessed glucose tolerance and insulin (B600854) sensitivity. In an oral glucose tolerance test (OGTT), TSS-treated mice showed a significant ability to lower plasma glucose levels after a glucose challenge. nih.gov An insulin tolerance test (ITT) revealed that TSS treatment enhanced the glucose-lowering effect of insulin, indicating improved insulin sensitivity. nih.gov The serum insulin levels in the db/db mice, which are typically elevated due to insulin resistance, were significantly decreased after treatment with total saponins. nih.gov These findings suggest that the saponin (B1150181) constituents of Stauntonia chinensis, including potentially Yemuoside YM(12), exert their anti-diabetic effects by improving insulin sensitivity and glucose metabolism. researchgate.netnih.gov
| Parameter | Diabetic Model Group (Untreated) | TSS-Treated Group (120 mg/kg) | Observation |
|---|---|---|---|
| Fasting Blood Glucose (FBG) | Elevated by 44.31% at Day 21 | Reduced by 29.72% at Day 21 | TSS significantly lowered FBG over the treatment period. |
| Insulin Tolerance Test (% Reduction in Plasma Glucose) | 49.87% at 60 mins | 71.92% at 60 mins | TSS enhanced sensitivity to insulin. |
| Serum Insulin Levels | Significantly elevated | Decreased by 86.08% after 3 weeks | TSS reduced hyperinsulinemia, indicating improved insulin resistance. |
Investigations into Anticancer Efficacy in Xenograft and Orthotopic Tumor Models
Preclinical anticancer efficacy is frequently evaluated using xenograft and orthotopic models, where human cancer cells are implanted into immunodeficient mice. nih.gov In a xenograft model , tumor cells are typically injected subcutaneously, and tumor growth is monitored. nih.gov An orthotopic model involves implanting the cancer cells into the corresponding organ in the mouse, which can better mimic the tumor's natural microenvironment and metastatic behavior. nih.gov
While direct studies on Yemuoside YM(12) in these models were not found, research on other saponins, such as Ginsenoside CK, demonstrates significant inhibition of tumor growth in xenograft models with minimal side effects. chemicalbook.com The efficacy of anticancer agents in these models is often assessed by measuring the inhibition of tumor growth, including changes in tumor volume and weight over time. dovepress.comresearchgate.net For example, some novel compounds have shown the ability to induce complete tumor regression in breast cancer xenografts. nih.gov The use of zebrafish xenograft models is also emerging as a high-throughput method for screening anticancer compounds. mdpi.comfrontiersin.org
Analgesic Efficacy Assessments in Animal Pain Models (e.g., acetic acid-induced writhing, thermal paw withdrawal)
The pain-relieving properties of Yemuoside YM(12) and related compounds are assessed using various animal models of pain. nih.govnih.gov
The acetic acid-induced writhing test is a chemical model used to evaluate peripheral analgesic activity. mdpi.comnih.gov Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic stretching and writhing movements in mice. dovepress.comnih.gov A reduction in the number of writhes indicates an analgesic effect. researchgate.net Studies on compounds from the Stauntonia genus have shown a significant, dose-dependent inhibition of acetic acid-induced writhing. researchgate.net
The thermal paw withdrawal or hot-plate test is used to assess central analgesic activity by measuring the reaction time of an animal to a heat stimulus. researchgate.netnih.gov An increase in the time it takes for the animal to withdraw its paw (paw withdrawal latency) suggests an analgesic effect. researchgate.netresearchgate.net Saponins from Stauntonia chinensis have been shown to increase the pain threshold in thermal pain models, indicating a centrally mediated analgesic action. nih.gov
| Animal Model | Compound Type | Observed Effect | Indication |
|---|---|---|---|
| Acetic Acid-Induced Writhing | YM11 (from Stauntonia) | Significant inhibition of writhing responses (78.95%) | Peripheral analgesic activity |
| Thermal Paw Withdrawal | Saponins from S. chinensis | Increased thermal radiation pain threshold | Central analgesic activity |
Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species
Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). buffalo.edunih.govPharmacodynamics (PD) describes what the drug does to the body—its therapeutic effect. buffalo.edunih.gov Correlating PK and PD is essential to understand the relationship between drug concentration in the body and its efficacy, helping to optimize dosing regimens. buffalo.edujnmjournal.org
Specific pharmacokinetic and pharmacodynamic correlation studies for Yemuoside YM(12) are not detailed in the available search results. However, understanding the PK/PD relationship is a critical step in drug development. buffalo.edu For instance, studies on other compounds show that even with a short plasma half-life, a drug can have sustained effects in tumor tissue, demonstrating the importance of measuring drug concentration and effect at the target site. nih.gov The goal of such studies is to build mathematical models that can predict the therapeutic effect based on the drug's concentration over time, thereby bridging preclinical findings with potential clinical outcomes. buffalo.edu
Structure Activity Relationship Sar and Rational Design of Yemuoside Ym 12 Analogs
Identification of Key Structural Features for Specific Bioactivities
The biological activity of Yemuoside YM(12) is intrinsically linked to its distinct structural components: a nortriterpenoid aglycone core and associated sugar moieties. Research into saponins (B1172615) from Stauntonia species suggests that these compounds may function as prodrugs, where the aglycone is the primary bioactive component after metabolic transformation in the body. up.edu.mx
Studies on various triterpenoid (B12794562) glycosides from Stauntonia chinensis have indicated that the aglycone, hederagenin, exhibits significant anti-inflammatory activity, whereas the glycosides themselves are less active in vitro. up.edu.mxpjps.pk This suggests that the sugar chains of Yemuoside YM(12) likely influence its pharmacokinetic properties, such as solubility and absorption, while the nortriterpenoid backbone is responsible for the ultimate pharmacological effect. up.edu.mx
The key structural features of Yemuoside YM(12) and related compounds that are believed to be crucial for their bioactivities include:
The Nortriterpenoid Aglycone: The rigid pentacyclic structure of the aglycone is a fundamental scaffold for interaction with biological targets. Modifications to this core can significantly impact activity.
The Sugar Moieties at C-3 and C-28: The type, number, and linkage of the sugar units attached to the aglycone play a critical role. For instance, in studies of other saponins, the nature of the sugar at C-3 has been shown to modulate activity.
The Ester Linkage at C-28: The ester linkage of the sugar chain at the C-28 position is a key feature of bidesmosidic saponins like Yemuoside YM(12). The hydrolysis of this ester is often a critical step in the activation of the prodrug. researchgate.net
Design and Synthesis of Novel Nortriterpenoid Saponin (B1150181) Analogs
The rational design and synthesis of novel nortriterpenoid saponin analogs aim to optimize the therapeutic potential of the parent compound, Yemuoside YM(12). The primary goals of such synthetic endeavors are to enhance bioactivity, improve pharmacokinetic profiles, and reduce potential toxicity. mdpi.com
The synthesis of saponin analogs is a complex undertaking due to the stereochemical intricacy of the molecules. mdpi.com However, several strategies can be employed:
Modification of the Aglycone: Introducing or modifying functional groups on the triterpenoid skeleton can lead to analogs with altered bioactivity. For example, a new route to 24-nortriterpene analogues has been demonstrated starting from betulin, showcasing the feasibility of A-ring modifications. acs.org
Variation of the Glycosidic Chains: The synthesis of analogs with different sugar units or altered glycosidic linkages can fine-tune the compound's properties. The first synthesis of a triterpenoid saponin from Gypsophila oldhamiana and its derivatives highlighted that modifications to the sugar portion could significantly impact α-glucosidase inhibitory activity. rsc.org
Ester-to-Amide Substitution: To improve chemical stability, the ester linkage at C-28 can be replaced with a more robust amide bond. This approach has been successfully used in the design of saponin-based vaccine adjuvants.
In Silico Approaches for Lead Optimization and Compound Profiling
In silico methods have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to design and profile novel compounds. asiapharmaceutics.info For a complex molecule like Yemuoside YM(12), computational approaches can provide valuable insights for lead optimization.
Molecular Docking: This technique can predict the binding orientation and affinity of Yemuoside YM(12) analogs to specific protein targets. nih.gov For instance, if the molecular target of the aglycone is identified, docking studies can guide the design of modifications to the aglycone or sugar moieties to enhance binding interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For Yemuoside YM(12) analogs, a QSAR model could be developed to predict the bioactivity of newly designed compounds based on their physicochemical properties and structural descriptors.
Pharmacokinetic and Toxicity Prediction: In silico tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Yemuoside YM(12) analogs. nih.gov This allows for the early identification of candidates with favorable drug-like properties and a lower likelihood of adverse effects.
The rational design of saponin-based drugs is a burgeoning field. For example, the design of saponin-based vaccine adjuvants has moved from an empirical approach to a more rational one, relying on detailed structural information to create derivatives with enhanced immunogenicity. xiahepublishing.comeurekalert.org Similarly, saponin-based allosteric inhibitors are being explored for therapeutic potential, with computational modeling guiding the structural refinement to improve binding affinity. mdpi.com These examples underscore the power of combining synthetic chemistry with in silico modeling to unlock the full therapeutic potential of complex natural products like Yemuoside YM(12).
Computational and Systems Biology Approaches in Yemuoside Ym 12 Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as Yemuoside YM(12), and a target protein at the atomic level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.gov MD simulations, on the other hand, provide insights into the dynamic behavior of the ligand-protein complex over time, revealing details about conformational changes and the stability of the interaction. cecam.org
While specific molecular docking studies for Yemuoside YM(12) are not extensively documented in publicly available literature, research on analogous saponins (B1172615) from Stauntonia chinensis suggests potential interactions with key metabolic enzymes and signaling proteins. For instance, structurally similar compounds have been shown to modulate the activity of AMP-activated protein kinase (AMPK) and proteins in the insulin (B600854) receptor (IR)/IRS-1/PI3K/Akt pathway. vulcanchem.com Molecular docking could be instrumental in elucidating the precise binding modes of Yemuoside YM(12) to these targets, potentially explaining its observed bioactivities.
MD simulations have been applied to predict the physicochemical properties of Yemuoside YM(12). For example, simulations have estimated its membrane permeability (log P) to be 1.2, which suggests moderate absorption. vulcanchem.com Further MD studies could explore the stability of Yemuoside YM(12) within the binding pockets of its putative targets, providing a deeper understanding of the molecular determinants of its action.
A hypothetical molecular docking workflow for Yemuoside YM(12) would involve:
Preparation of the Ligand and Receptor: Obtaining the 3D structure of Yemuoside YM(12) and the target protein (e.g., from the Protein Data Bank).
Docking Simulation: Using software to predict the binding pose and score.
Analysis of Interactions: Visualizing and analyzing the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.
| Computational Technique | Application in Yemuoside YM(12) Research | Key Findings/Potential Insights |
| Molecular Docking | Predicting binding modes with target proteins | Identification of key amino acid residues involved in binding; estimation of binding affinity. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex | Assessment of binding stability; prediction of physicochemical properties like membrane permeability. vulcanchem.com |
Network Pharmacology and Pathway Analysis
Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases. frontiersin.org It aims to construct and analyze biological networks to understand the multifaceted mechanisms of action of a compound. Pathway analysis, a related approach, maps the identified targets to known biological pathways to infer the physiological processes modulated by the compound. preprints.org
For Yemuoside YM(12), a network pharmacology approach would typically involve:
Identifying Potential Targets: Using computational databases and prediction tools to identify proteins that may interact with Yemuoside YM(12).
Constructing a Drug-Target-Disease Network: Building a network that connects Yemuoside YM(12) to its potential targets and associated diseases.
Analyzing the Network: Identifying key nodes (hubs) and modules within the network to prioritize important targets and pathways.
While specific network pharmacology studies on Yemuoside YM(12) are not yet prevalent, research on related saponins from Stauntonia chinensis points to the involvement of specific signaling pathways. For example, analogs of Yemuoside YM(12) have been shown to activate the AMPK signaling pathway and the IR/IRS-1/PI3K/Akt pathway in insulin-resistant HepG2 cells. vulcanchem.com Activation of AMPK can lead to increased glucose uptake and utilization, while the PI3K/Akt pathway is central to insulin signaling and glycogen (B147801) synthesis. vulcanchem.com
A pathway analysis of targets identified through network pharmacology could reveal the broader biological context of Yemuoside YM(12)'s effects. For instance, if multiple targets converge on pathways related to glucose metabolism and inflammation, it would provide a strong rationale for its potential therapeutic applications in metabolic disorders.
| Pathway | Potential Role in Yemuoside YM(12) Action (based on related compounds) |
| AMPK Signaling Pathway | Analogs increase AMPK phosphorylation, enhancing cellular energy sensing and glucose uptake. vulcanchem.com |
| IR/IRS-1/PI3K/Akt Pathway | Analogs mitigate insulin resistance and promote glycogen deposition by modulating this pathway. vulcanchem.com |
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.com QSAR models are used to predict the activity of new, untested compounds and to optimize the structure of lead compounds to enhance their desired properties. scienceforecastoa.commdpi.com
In the context of Yemuoside YM(12), QSAR models can be developed for various endpoints, such as its inhibitory activity against a specific enzyme or its pharmacokinetic properties. For example, a QSAR model has been used to estimate the plasma protein binding of Yemuoside YM(12) to be in the range of 89-93%. vulcanchem.com
The development of a QSAR model for the biological activity of Yemuoside YM(12) and its analogs would involve the following steps:
Data Collection: Gathering a dataset of structurally related compounds with their measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
While detailed QSAR studies specifically focused on the therapeutic activity of Yemuoside YM(12) are not widely reported, the principles of QSAR could be applied to guide the synthesis of more potent and selective analogs. By identifying the key structural features that contribute to its activity, medicinal chemists can design new molecules with improved therapeutic potential.
| QSAR Application | Example for Yemuoside YM(12) |
| Pharmacokinetic Property Prediction | Estimation of plasma protein binding (89-93%). vulcanchem.com |
| Activity Prediction | Hypothetical prediction of inhibitory activity against target enzymes. |
| Lead Optimization | Guiding the design of new analogs with enhanced bioactivity. |
Integration of Omics Data for Mechanistic Insights
The integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of the biological changes induced by a compound like Yemuoside YM(12). frontiersin.orgscilifelab.se This systems-level approach can uncover novel mechanistic insights that might be missed by studying a single molecular layer. nih.gov
For Yemuoside YM(12) research, an integrative omics approach could involve treating a relevant cell line or animal model with the compound and then performing a multi-omics analysis. For example:
Transcriptomics (RNA-seq): Would reveal changes in gene expression, identifying genes and pathways that are up- or down-regulated.
Proteomics: Would identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: Would measure changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of the cell.
By integrating these datasets, researchers can construct a comprehensive picture of the molecular events triggered by Yemuoside YM(12). For instance, transcriptomic data might show the upregulation of genes involved in glucose transport, which is then confirmed by proteomic data showing increased expression of the corresponding transporter proteins, and finally validated by metabolomic data indicating increased glucose uptake and metabolism.
While specific multi-omics studies on Yemuoside YM(12) are yet to be published, this approach holds significant promise for a deeper understanding of its mechanism of action and for the identification of novel biomarkers of its efficacy.
| Omics Data Type | Potential Information Gained for Yemuoside YM(12) Research |
| Transcriptomics | Identification of differentially expressed genes and affected signaling pathways. |
| Proteomics | Analysis of changes in protein expression and post-translational modifications. |
| Metabolomics | Characterization of alterations in cellular metabolism and key metabolic pathways. |
| Integrated Multi-omics | A comprehensive, systems-level understanding of the compound's mechanism of action. |
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Undiscovered Bioactivities and Mechanisms
While initial studies have highlighted the anti-diabetic potential of Yemuoside YM(12) and related saponins (B1172615) from Stauntonia chinensis, the full spectrum of its bioactivities remains largely unexplored. mdpi.comresearchgate.net Saponins as a class are known for a wide array of pharmacological effects, suggesting that YM(12) may possess additional, as-yet-undiscovered therapeutic properties. scribd.com
Future research should prioritize a broader screening approach to uncover new bioactivities. Given that triterpenoid (B12794562) saponins from the same plant genus have demonstrated anti-inflammatory and analgesic effects, these are logical areas for investigation. mdpi.comresearchgate.net Pharmacological studies have confirmed the analgesic role of triterpenoid saponins from S. chinensis, suggesting a potential avenue for future research into YM(12)'s specific effects on pain pathways. researchgate.net Furthermore, many saponins exhibit cytotoxic activity against cancer cell lines; therefore, screening YM(12) against various cancer types could reveal potential as an anticancer agent. cramagiurgea.ro
Mechanistically, while the effect of similar saponins on the AMPK and IR/IRS-1/PI3K/Akt pathways in the context of insulin (B600854) resistance is established, the precise molecular interactions of Yemuoside YM(12) are not fully understood. mdpi.comvulcanchem.com Advanced techniques such as Cryo-Electron Microscopy (Cryo-EM) could be employed to resolve the binding pose of YM(12) with its molecular targets, such as AMPKγ subunits, providing a structural basis for its activity and guiding the design of more potent synthetic analogs. vulcanchem.com
Development of Advanced In Vitro and In Vivo Models for Efficacy Prediction (e.g., organ-on-chip, humanized preclinical models)
To bridge the gap between traditional in vitro assays and clinical outcomes, the adoption of advanced predictive models is essential. lek.commdpi.com These models can offer more physiologically relevant data on the efficacy and metabolism of Yemuoside YM(12) before advancing to more complex studies.
Organ-on-Chip (OOC) Models: OOC technology uses microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs. mdpi.comharvard.edunih.gov For Yemuoside YM(12), a "liver-on-a-chip" model could be particularly valuable. Such a model, incorporating human hepatocytes, could provide critical insights into its impact on glucose metabolism, glycogen (B147801) synthesis, and potential hepatotoxicity in a dynamic, human-relevant system. nih.gov Multi-organ chips, such as a gut-liver-on-a-chip, could further be used to simulate the absorption, first-pass metabolism, and subsequent action on the liver, offering a more comprehensive pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov
Humanized Preclinical Models: Standard animal models often fail to replicate human-specific aspects of disease and immunity. sysy-histosure.com Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, offer a superior platform for preclinical evaluation. frontiersin.orgjax.org For instance, developing a humanized mouse model with engrafted human liver cells could provide a more accurate assessment of Yemuoside YM(12)'s efficacy on human-like lipid profiles and glucose regulation. yecuris.com Patient-derived xenograft (PDX) models, though more common in cancer research, could be adapted to study metabolic diseases, providing a platform that represents human tumor complexity and microenvironment. sysy-histosure.com These advanced in vivo models would be invaluable for validating the therapeutic potential of YM(12) in a system that more closely mirrors human physiology. invivobiosystems.com
Strategic Approaches for Overcoming Research Hurdles
The journey of a natural product from discovery to a potential drug candidate is fraught with challenges, including issues with supply, structural complexity, and poor pharmacokinetics. nih.govitmedicalteam.plfrontiersin.org
Supply and Synthesis: The isolation of Yemuoside YM(12) from its natural source, Stauntonia chinensis, can be a limiting factor for extensive research. itmedicalteam.pl Developing a total synthesis or semi-synthetic pathway for YM(12) is a critical long-term goal. This would not only ensure a stable supply but also open avenues for creating structural analogs with improved properties. nih.gov
Bioavailability: A significant hurdle for many saponins is their low oral bioavailability, often due to poor membrane permeability and efflux by transporters like P-glycoprotein. vulcanchem.com Strategic chemical modifications could overcome this. For example, developing a prodrug by masking polar functional groups, such as the C28 carboxylate, with esters could enhance membrane permeability and improve absorption. vulcanchem.com
Targeted Delivery: To improve efficacy and reduce potential off-target effects, targeted delivery strategies can be employed. Conjugating Yemuoside YM(12) to specific ligands, such as galactose, could facilitate hepatocyte-specific uptake through asialoglycoprotein receptors, concentrating the compound in the liver where it exerts its anti-diabetic effects. vulcanchem.com
Potential for Combination Therapies and Synergistic Effects
Complex diseases often benefit from combination therapies that target multiple pathways simultaneously. nih.govarxiv.org Yemuoside YM(12) presents an opportunity for synergistic combinations with existing therapeutics, potentially enhancing efficacy and allowing for lower doses of each agent.
Given that analogs of YM(12) appear to enhance insulin signaling directly, a pathway distinct from biguanides like metformin, combining them could offer a dual-pronged attack on type 2 diabetes. vulcanchem.com Similarly, while its efficacy in AMPK activation is comparable to thiazolidinediones, YM(12) does not appear to have PPARγ agonist activity, suggesting a combination could yield enhanced glucose-lowering effects without the associated adipogenic side effects of thiazolidinediones. vulcanchem.com Furthermore, the synergistic potential of saponins with other drug classes is well-documented, such as with antibiotics and anticancer agents, where they can enhance drug permeability or overcome resistance mechanisms. mdpi.comresearchgate.netfrontiersin.org Investigating YM(12) in combination with current standard-of-care drugs for metabolic syndrome, cardiovascular disease, or even cancer could reveal valuable synergistic interactions. nih.gov
Exploration of Delivery Systems for Enhanced Efficacy in Preclinical Settings
The inherent physicochemical properties of saponins, such as amphiphilicity and potential for pH-dependent hydrolysis, necessitate the exploration of advanced drug delivery systems (DDS) to improve their stability and bioavailability in preclinical studies. vulcanchem.comresearchgate.net
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. mdpi.comnih.gov A novel approach could involve using Yemuoside YM(12) itself as a structural component of the liposome, replacing cholesterol to stabilize the bilayer while also acting as a therapeutic agent. This strategy has been proposed for Timosaponin AIII, another steroidal saponin (B1150181), creating a multifunctional delivery system. nih.gov
Phytosomes and Nanoparticles: Phytosomes are complexes of the natural product with phospholipids (B1166683) that can improve absorption and bioavailability. nmb-journal.com Formulating YM(12) into phytosomes or other nanoparticle-based systems could enhance its solubility and pharmacokinetic profile. researchgate.net These nano-formulations can be further engineered for targeted delivery, for instance, by modifying their surface with ligands that direct them to specific tissues or cells. primescholars.com The use of such novel delivery systems has been shown to improve the bioavailability of other steroidal saponins and natural products. nih.govmonash.edu
Q & A
Q. What frameworks ensure rigorous hypothesis testing when investigating Yemuoside YM(12)’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
